molecular formula C18H12FN7O4 B2434623 2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-nitrophenyl)acetamide CAS No. 888417-57-0

2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-nitrophenyl)acetamide

Cat. No. B2434623
CAS RN: 888417-57-0
M. Wt: 409.337
InChI Key: INAAWGMOISVBTC-UHFFFAOYSA-N
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Description

Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They contain a triazole ring fused with a pyrimidine ring, which can be functionalized with various groups to create a wide range of compounds .


Synthesis Analysis

The synthesis of triazolopyrimidines often involves a multi-step process that includes the formation of the triazole ring, followed by the fusion with the pyrimidine ring . The specific synthesis process can vary depending on the desired functional groups and the starting materials .


Molecular Structure Analysis

The molecular structure of triazolopyrimidines can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide information on the arrangement of atoms in the molecule and the configuration of functional groups .


Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions depending on their functional groups. For example, they can participate in substitution reactions, oxidative decarboxylation, and others .

Scientific Research Applications

Radioligand Development for PET Imaging

One significant application involves the development of radioligands for positron emission tomography (PET) imaging. Compounds within this chemical class have been synthesized and labeled with fluorine-18 to image the translocator protein (18 kDa), an important marker for neuroinflammation and neurodegenerative diseases. The synthesis process has been automated, demonstrating the compound's potential in facilitating the diagnosis and monitoring of such conditions (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Antimicrobial and Anticancer Agents

There's also significant interest in the compound's derivatives as potential antimicrobial and anticancer agents. Various studies have synthesized derivatives of this compound class, demonstrating activities against a range of bacterial strains and cancer cell lines. These compounds show promise in developing new treatments for infections resistant to current antibiotics and for targeting specific cancer types. The modifications to the core structure have been explored to enhance these activities while reducing toxicity, indicating a broad potential for therapeutic applications (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990); (Kumar, Mishra, Deflorian, Yoo, Phan, Kecskés, Szabo, Shinkre, Gao, Trenkle, & Jacobson, 2011).

Synthesis of Novel Heterocycles

Research has also focused on the synthesis of novel heterocyclic compounds incorporating the triazolopyrimidine structure for diverse applications, including the development of new materials and as intermediates in the synthesis of complex chemical entities. These activities highlight the compound's versatility and its potential in facilitating advancements in various scientific fields (Gazizov, Gorbunov, Rusinov, Ulomsky, & Charushin, 2020).

Mechanism of Action

The mechanism of action of triazolopyrimidines can vary depending on their structure and the biological target. Some triazolopyrimidines have been studied for their antiproliferative effects, suggesting they may interact with cellular proteins to inhibit cell growth .

Future Directions

Triazolopyrimidines are an active area of research due to their potential biological activities . Future research may focus on synthesizing new derivatives, studying their biological activities, and optimizing their properties for potential therapeutic applications .

properties

IUPAC Name

2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN7O4/c19-11-2-1-3-14(8-11)25-17-16(22-23-25)18(28)24(10-20-17)9-15(27)21-12-4-6-13(7-5-12)26(29)30/h1-8,10H,9H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAAWGMOISVBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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